This compound falls under the category of triazole derivatives, which are known for their roles in pharmaceuticals, particularly as antifungal and antibacterial agents. The presence of the carboxylic acid functional group also suggests potential applications in various biochemical pathways.
The synthesis of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid can be approached using several methods. A common synthetic route involves the following steps:
The reaction conditions such as temperature, time, and solvent choice are crucial for optimizing yield and purity .
The molecular structure of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid can be represented using various structural formulas:
InChI=1S/C15H24N4O4/c1-15(2,3)23-14(22)19-8-5-4-6-11(19)7-9-18-10-12(13(20)21)16-17-18/h10-11H,4-9H2,1-3H3,(H,20,21)
CC(C)(C)OC(=O)N1CCCCC1CCN2C=C(N=N2)C(=O)O
The structure features a triazole ring attached to an ethyl chain that connects to a carboxylic acid group. The tert-butoxycarbonyl group provides steric hindrance that can influence the compound's reactivity and interaction with biological targets .
Chemical reactions involving 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid primarily focus on its potential as an intermediate in synthesizing other biologically active compounds. Key reactions include:
These reactions are fundamental for exploring the compound's derivatives and their respective biological activities .
The mechanism of action of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid is not fully elucidated but likely involves interactions at specific biological targets such as enzymes or receptors involved in metabolic pathways. Triazole-containing compounds often exhibit:
Research suggests that modifications to the triazole ring can enhance binding affinity and specificity towards target proteins .
The physical and chemical properties of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid include:
Property | Value |
---|---|
Molecular Weight | |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions but sensitive to acidic hydrolysis |
These properties indicate its potential for use in various formulations while considering stability during storage and application .
The scientific applications of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid are diverse:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5